Octylphosphonic dichloride
Description
Biomaterials Functionalization
The ability of phosphonates to interact with metal oxides and calcium-based minerals is central to their use in biomaterials. They serve to functionalize surfaces, enhancing their biological performance and creating new composite materials.
Apatites, particularly calcium hydroxyapatite (B223615) (CaHAp), are the primary mineral components of bone and teeth, making them crucial materials for orthopedic and dental implants. Modifying their surfaces can improve their integration with host tissue. Research has shown that 1-octylphosphonic dichloride can be grafted onto the surface of both calcium hydroxyapatite (CaHAp) and fluorapatite (B74983) (CaFAp). researchgate.net This process involves a chemical reaction between the phosphonic dichloride and the superficial hydroxyl groups of the apatite, forming covalent P-O-Ca and P-O-P bonds. researchgate.netacs.org
This functionalization alters the surface properties of the apatite. The covalent attachment of the octylphosphonate groups creates a stable, modified surface with altered wettability and adsorption characteristics. acs.org Studies investigating the solution-phase reactions of octylphosphonic acid with CaHAp have shown that the concentration of the phosphonic acid solution significantly impacts the resulting structure. Low concentrations (around 5-10 mM or less) lead to the formation of covalently attached monolayers, while higher concentrations can result in the bulk modification of the apatite, creating a composite material. acs.org This technique is valuable for tailoring the surfaces of biomaterials to enhance their biocompatibility and control their interaction with biological environments. acs.orgresearchgate.net
The reaction of octylphosphonic dichloride or its acid derivative with inorganic materials can create Class II hybrid materials, where organic and inorganic components are linked by strong covalent or iono-covalent bonds. beilstein-journals.org These composites combine the properties of both constituents, leading to novel functionalities.
One prominent area of research is the development of metal oxide-phosphonate hybrids. For instance, TiO₂-octylphosphonate hybrid materials have been synthesized through nonhydrolytic sol-gel methods. beilstein-journals.org In these materials, the octylphosphonate units are strongly bonded to the titania (TiO₂) network through Ti-O-P linkages. The incorporation of the octyl groups can influence the porosity and surface properties of the resulting material. beilstein-journals.org Similarly, octylphosphonic acid has been used as a molecular additive in hybrid organic-inorganic perovskite films, where it has been observed to fill the edges of perovskite grain boundaries, passivating defects and enhancing environmental stability. rsc.org The creation of these hybrid materials is a versatile strategy for designing tailor-made functional materials for a wide range of applications. beilstein-journals.orgmdpi.com
Corrosion Inhibition Studies
Phosphonic acids, derived from their dichloride precursors, are highly effective corrosion inhibitors for various metals. They form dense, self-assembled layers that act as a barrier to corrosive agents.
Octylphosphonic acid (OPA) has been extensively studied as a corrosion inhibitor, particularly for aluminum and its alloys. nih.gov It forms strong metal-phosphonate bonds with aluminum, creating a protective film on the surface. researchgate.net The deposition of n-octylphosphonic acid on aluminum oxide has been shown to form a multilayered organic film that provides significant corrosion protection. mdpi.comresearchgate.net
For copper, the behavior of OPA is more complex. By itself, OPA is not considered an efficient inhibitor for copper because it does not form strong bonds with the copper surface. researchgate.netresearchgate.net However, when used in combination with other inhibitors, such as 2-mercaptobenzimidazole (B194830) (MBI), it exhibits a powerful synergistic effect. researchgate.netijs.si In this binary system, OPA is believed to alter the copper surface, making it more susceptible to bonding with MBI, which results in a thicker and more protective inhibitor film. researchgate.netresearchgate.net
In the case of iron and steel, amphiphilic phosphonic acids like OPA can form corrosion-protective layers through chemisorption. nih.gov The effectiveness of these layers is often dependent on the length of the alkyl chain; longer chains generally provide better protection by forming a denser, more hydrophobic barrier. mdpi.com
| Metal | Inhibition Behavior | Key Research Finding | Reference |
|---|---|---|---|
| Aluminum (Al) | Effective Inhibitor | Forms strong metal-phosphonate bonds, creating a protective self-assembled film. | nih.govresearchgate.net |
| Copper (Cu) | Poor inhibitor alone, but shows strong synergy | When mixed with 2-mercaptobenzimidazole (MBI), OPA enhances film formation, leading to a thicker, more protective layer. | researchgate.netresearchgate.net |
| Iron (Fe) / Steel | Effective Inhibitor | Forms a protective layer via chemisorption, with effectiveness enhanced by the hydrophobic alkyl chain. | nih.gov |
The primary mechanism of corrosion protection by phosphonate (B1237965) layers is the formation of a thin, ordered, and robust film on the metal surface. researchgate.net This process is driven by the strong chemisorption of the phosphonic acid headgroup to the native oxide layer of the metal. nih.gov This interaction involves the formation of M-O-P bonds (where M is the metal), creating a stable, passivating layer. acs.org
Passivation: The phosphonate group chemically bonds to the metal surface, stabilizing it. researchgate.net
Barrier Formation: The self-assembled alkyl chains create a dense, water-repellent film. mdpi.com
Complex Formation: In some systems, phosphonates can form complexes with dissolved metal ions, which then precipitate onto the surface to form a protective layer. acs.orguoc.gr
The integrity and density of this protective film are crucial for its effectiveness. Studies have shown that a longer alkyl chain generally leads to a more ordered and denser film, thereby enhancing corrosion resistance. mdpi.com
Nanomaterials and Nanocrystal Surface Chemistry
In the realm of nanotechnology, octylphosphonic acid serves as a critical surface ligand for stabilizing colloidal nanocrystals and tuning their properties. The strong binding of the phosphonate group to the nanocrystal surface provides robust passivation, which is essential for many optoelectronic applications.
OPA has been successfully used as a capping ligand in the synthesis of various semiconductor nanocrystals, such as CdSe tetrapods and cesium lead bromide (CsPbBr₃) perovskites. researchgate.netbohrium.com In conventional syntheses using ligands like oleic acid and oleylamine (B85491), the resulting nanocrystals often suffer from poor stability because the ligands can easily detach. bohrium.com Replacing these with OPA dramatically enhances stability. bohrium.com The strong interaction between OPA and the nanocrystal surface atoms (e.g., lead atoms in perovskites) prevents ligand loss, even after multiple purification steps. bohrium.comntu.edu.sgacs.org
This robust passivation has significant benefits:
Enhanced Stability: OPA-capped nanocrystals show greater resistance to degradation and maintain their colloidal dispersibility. bohrium.com
Improved Photoluminescence: By effectively passivating surface defects, OPA can significantly boost the photoluminescence quantum yield (PLQY) of nanocrystals. For example, CsPbBr₃ nanocrystals treated with OPA showed a PLQY over three times higher than untreated ones. ntu.edu.sgacs.org
Device Performance: The enhanced stability and optical properties translate to better performance in devices. LEDs fabricated with OPA-stabilized perovskite nanocrystals have demonstrated significantly higher efficiency and luminance. bohrium.comntu.edu.sg
Research using 2D solid-state NMR has revealed that octylphosphonate ligands preferentially bind to the nanocrystal surface in a monodentate fashion, leaving other parts of the phosphonate group free to form inter-ligand hydrogen bonds, further strengthening the passivating layer. ntu.edu.sgacs.org
| Nanocrystal System | Role of OPA | Observed Effect | Reference |
|---|---|---|---|
| Cesium Lead Bromide (CsPbBr₃) Perovskites | Surface Passivating Ligand | Dramatically enhances stability, increases PLQY >3x, improves LED efficiency. | bohrium.comntu.edu.sgacs.org |
| Cadmium Selenide (B1212193) (CdSe) Tetrapods | Capping Ligand during Synthesis | Stabilizes nanocrystals; properties can be tuned by ligand exchange. | researchgate.net |
| Group IVB Metal Oxides (TiO₂, ZrO₂, HfO₂) | Stabilizing Ligand | Binds strongly to the nanocrystal surface, providing colloidal stability. | ugent.be |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dichlorophosphoryloctane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCRCDXILKTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184928 | |
| Record name | Octylphosphonic dichloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-94-1 | |
| Record name | P-Octylphosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octylphosphonic dichloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylphosphonic dichloride | |
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| Record name | Octylphosphonic dichloride | |
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Mechanistic Investigations of Octylphosphonic Dichloride Reactions
Nucleophilic Substitution Pathways of Phosphoryl Chloride Moieties
The core reactivity of octylphosphonic dichloride involves nucleophilic substitution at the tetrahedral phosphorus center. The electron-withdrawing oxygen and chlorine atoms create a significant partial positive charge on the phosphorus atom, making it an electrophilic site for attack by nucleophiles such as alcohols, amines, and water.
The mechanism of these substitution reactions can vary but is often described as analogous to the bimolecular nucleophilic substitution (S_N2) reaction at a carbon center. researchgate.netgacariyalur.ac.in However, substitution at a phosphorus center has distinct features. The process can occur via two main pathways:
Concerted Mechanism (S_N2(P)-type): In this pathway, the nucleophile attacks the phosphorus atom, and the leaving group (a chloride ion) departs simultaneously. This proceeds through a single, high-energy pentacoordinate transition state, typically with a trigonal bipyramidal geometry where the incoming nucleophile and the departing chloride ion occupy the apical positions. sapub.org This one-step process results in an inversion of the stereochemical configuration at the phosphorus center. researchgate.net
Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a stable, pentacoordinate intermediate. researchgate.netsapub.org The nucleophile first adds to the phosphorus atom to form a trigonal bipyramidal intermediate. This intermediate can then undergo a process called pseudorotation before the leaving group is expelled in a separate step. rsc.org This multi-step mechanism allows for either retention or inversion of stereochemistry, depending on the lifetime of the intermediate and the nature of the substituents. rsc.org
The specific pathway taken depends on several factors, including the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. rsc.orgresearchgate.net For example, reactions of phosphinic chlorides with anilines have been shown to proceed via a concerted mechanism, while others are stepwise. sapub.org The reaction of this compound with an alcohol in the presence of a base like triethylamine (B128534) to form an ester is a classic example of its derivatization through nucleophilic substitution. science.govscience.gov
Kinetics of Reaction in Solution-Phase Systems
The rate of nucleophilic substitution reactions involving this compound is highly sensitive to the reaction conditions. These reactions generally follow second-order kinetics, meaning the rate is dependent on the concentrations of both the this compound and the nucleophile. gacariyalur.ac.inlibretexts.org
Rate Law: Rate = k[C₈H₁₇P(O)Cl₂][Nucleophile]
The rate constant, k, is influenced by several factors:
Nucleophile Strength: A stronger, more reactive nucleophile will lead to a faster reaction rate.
Concentration: Increasing the concentration of either reactant will increase the frequency of molecular collisions, thereby increasing the reaction rate. gacariyalur.ac.in
Temperature: As with most chemical reactions, increasing the temperature provides more kinetic energy, leading to a higher reaction rate.
Solvent: The choice of solvent can alter reaction rates by orders of magnitude. nih.govallresearchjournal.com
Monitoring the progress of these reactions can be achieved using techniques like ³¹P NMR spectroscopy, which can track the disappearance of the starting phosphonyl chloride and the appearance of the substituted product. researchgate.net
The following table summarizes the general effects of various factors on the reaction kinetics.
| Factor | Change | Effect on Reaction Rate | Rationale |
| Concentration | Increase [Substrate] or [Nucleophile] | Increase | Increases frequency of reactive collisions. gacariyalur.ac.in |
| Temperature | Increase | Increase | Provides molecules with sufficient activation energy to react. |
| Nucleophilicity | Stronger Nucleophile | Increase | More readily attacks the electrophilic phosphorus center. |
| Solvent Polarity | Varies (Highly Context-Dependent) | Increase or Decrease | Affects the relative stability of reactants and the transition state. nih.govnih.gov |
Intermediate Formation and Transformation in Derivatization Reactions
Derivatization of this compound involves the stepwise replacement of its two chlorine atoms. This process allows for the synthesis of a wide range of functionalized organophosphorus compounds.
The primary intermediate in many of these reactions is a pentacoordinate phosphorus species . researchgate.netsapub.org In a stepwise mechanism, this intermediate has a finite lifetime and a trigonal bipyramidal structure. The initial attack by a nucleophile (Nu⁻) displaces one chloride ion, leading to the formation of a stable mono-substituted intermediate, octylphosphonic acid monochloride mono-derivative.
Step 1: C₈H₁₇P(O)Cl₂ + NuH → C₈H₁₇P(O)(Nu)Cl + HCl
This intermediate can then react with a second nucleophile (which can be the same as or different from the first) to yield the final disubstituted product.
Step 2: C₈H₁₇P(O)(Nu)Cl + Nu'H → C₈H₁₇P(O)(Nu)(Nu') + HCl
A common laboratory practice involves using a base, such as triethylamine, to scavenge the HCl produced during the reaction, driving the equilibrium towards the products. science.govscience.gov
Common derivatization reactions include:
Hydrolysis: Reaction with water to form n-octylphosphonic acid (OPA). sfdchem.comgoogle.com
Alcoholysis: Reaction with alcohols to form octylphosphonic acid esters. science.gov
Aminolysis: Reaction with amines to form octylphosphonic acid amides.
The table below illustrates common transformations of this compound.
| Reactant(s) | Intermediate Product | Final Product | Product Class |
| Water (H₂O) | C₈H₁₇P(O)(OH)Cl | C₈H₁₇P(O)(OH)₂ | Phosphonic Acid |
| Alcohol (ROH) / Base | C₈H₁₇P(O)(OR)Cl | C₈H₁₇P(O)(OR)₂ | Phosphonate (B1237965) Ester |
| Amine (RNH₂) / Base | C₈H₁₇P(O)(NHR)Cl | C₈H₁₇P(O)(NHR)₂ | Phosphonic Diamide |
Role of Solvents in Reaction Kinetics and Mechanism
The solvent plays a critical role that extends beyond simply dissolving the reactants; it can profoundly influence both the rate and the underlying mechanism of the substitution reaction. nih.govdntb.gov.ua Solvent effects arise from the differential solvation of the reactants and the transition state (or intermediate). usp.brspcmc.ac.in
Polar Protic Solvents (e.g., water, methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds. libretexts.orglibretexts.org They are effective at solvating both cations and anions. While they can stabilize ionic intermediates, they can also strongly solvate the nucleophile, "caging" it and reducing its reactivity, which can slow down S_N2 reactions. allresearchjournal.comspcmc.ac.in However, for reactions proceeding via an S_N1-like mechanism with a dissociative, ionic character, polar protic solvents can significantly increase the rate by stabilizing the resulting charged species. nih.gov
Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents have high dielectric constants but lack O-H or N-H bonds. libretexts.org They are excellent at solvating cations but are poor at solvating anions, leaving the nucleophile "naked" and highly reactive. spcmc.ac.in This often leads to dramatic rate accelerations for S_N2 reactions, sometimes by several orders of magnitude, compared to protic solvents. nih.govallresearchjournal.com
The choice of solvent can even cause a shift in the reaction mechanism, for instance, from a concerted (S_N2-like) to a stepwise, dissociative (S_N1-like) pathway by changing the potential energy surface of the reaction. nih.govd-nb.info
The following table summarizes the general influence of different solvent classes.
| Solvent Type | General Effect on Nucleophile | Typical Impact on S_N2(P) Rate | Mechanistic Influence |
| Polar Protic | Strong solvation, reduced nucleophilicity | Often decreases | Can favor S_N1-like pathways by stabilizing ionic intermediates. nih.gov |
| Polar Aprotic | Weak anion solvation, "naked" nucleophile | Often greatly increases | Favors S_N2 pathways. allresearchjournal.comspcmc.ac.in |
| Non-polar | Weak solvation of all species | Can dramatically increase | Can lower activation energy by destabilizing polar reactants relative to the transition state. nih.gov |
Synthesis and Characterization of Octylphosphonic Dichloride Derivatives
Preparation of Octylphosphonic Acid Esters
The reaction of octylphosphonic dichloride with alcohols is a primary route to access octylphosphonic acid esters. Depending on the stoichiometry and reaction conditions, this can yield monoesters or diesters.
The synthesis of monoesters of octylphosphonic acid is readily achieved through the controlled reaction of this compound with various alcohols. lookchem.comchemistry-chemists.comgoogle.commolaid.comresearchgate.net This reaction is typically conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride gas that is liberated during the esterification process. lookchem.comchemistry-chemists.comgoogle.commolaid.comresearchgate.net The general scheme involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom, leading to the displacement of one chloride ion.
This method has been employed to prepare a series of monoesters with specific functionalities, particularly for applications in material science. chemistry-chemists.comgoogle.com For instance, the reaction with various ether-alcohols has been explored to create additives for metalworking fluids. chemistry-chemists.comgoogle.comresearchgate.net
Table 1: Synthesis of Octylphosphonic Acid Monoesters
| Reactant Alcohol | Base | Resulting Monoester |
| Ethylene (B1197577) glycol monomethyl ether | Triethylamine | Monoester of octylphosphonic acid with ethylene glycol monomethyl ether |
| Diethylene glycol monomethyl ether | Triethylamine | Monoester of octylphosphonic acid with diethylene glycol monomethyl ether |
| Triethylene glycol monomethyl ether | Triethylamine | Monoester of octylphosphonic acid with triethylene glycol monomethyl ether |
These synthesized monoesters, particularly as amine salts, have demonstrated effectiveness as anti-corrosion agents. chemistry-chemists.comgoogle.comresearchgate.net
The synthesis of phosphonate (B1237965) esters with controlled stereochemistry at the phosphorus center is a significant challenge in organophosphorus chemistry. While general methods for the diastereoselective synthesis of certain phosphonate esters, such as 3,4-dihydro-1,2-oxaphosphinine 2-oxides from phosphonochloridates and chalcones, have been developed, specific protocols for the diastereoselective synthesis of octylphosphonate esters directly from this compound are not extensively detailed in the surveyed scientific literature. lookchem.com The general strategies for achieving diastereoselectivity often involve the use of chiral auxiliaries or catalysts, but their application to the this compound system requires further investigation.
Formation of Phosphinates and Phosphonates from Dichloride Intermediates
This compound is a key intermediate in one-pot procedures developed for the synthesis of both phosphonates and phosphinates starting from phosphoryl chloride (POCl₃). researchgate.net The selectivity of the reaction towards either a phosphonate or a phosphinate is ingeniously controlled by the choice of the organometallic reagent. researchgate.net
Phosphonate Synthesis : To synthesize phosphonates, an organozinc reagent, such as dioctylzinc, is used for the initial monoalkylation of POCl₃. The resulting this compound intermediate is then quenched with an excess of an alcohol (e.g., 1-octanol) in the presence of a base like pyridine. researchgate.net The reaction is carefully controlled at low temperatures (below 0 °C) before being stirred at room temperature until the dichloride intermediate is fully consumed. researchgate.net This procedure yields the corresponding dioctyl octylphosphonate. researchgate.net
Phosphinate Synthesis : For the synthesis of phosphinates, a Grignard reagent (e.g., octylmagnesium bromide) is employed. researchgate.net Reacting two equivalents of the Grignard reagent with phosphoryl chloride selectively produces dioctylphosphinic chloride, bypassing the extensive formation of the phosphonate. researchgate.net This demonstrates that, contrary to common assumptions, selective disubstitution of POCl₃ is achievable with Grignard reagents. researchgate.net
Table 2: One-Pot Synthesis of Phosphonates and Phosphinates via this compound Intermediate
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product Type | Example Product |
| Phosphoryl chloride | Dioctylzinc | This compound | 1-Octanol, Pyridine | Phosphonate | Dioctyl octylphosphonate |
| Phosphoryl chloride | 2 equiv. Octylmagnesium bromide | Dioctylphosphinic chloride | - | Phosphinic Chloride | Dioctylphosphinic chloride |
This method provides a straightforward and versatile route to a range of phosphinate and phosphonate derivatives under mild conditions. researchgate.net
Derivatization for Specific Functional Properties
A primary driver for the synthesis of this compound derivatives is the development of molecules with specific, high-performance properties. A notable application is in the formulation of additives for water-soluble metalworking fluids, particularly for the processing of aluminum alloys. chemistry-chemists.comgoogle.comresearchgate.net
The monoesters of octylphosphonic acid, synthesized by reacting the dichloride with ether-alcohols like diethylene glycol monomethyl ether, ethylene glycol monomethyl ether, and triethylene glycol monomethyl ether, have been investigated for this purpose. chemistry-chemists.comgoogle.commolaid.comresearchgate.net When converted into their amine salts, these derivatives exhibit a desirable combination of properties:
Good Anti-Corrosion Performance : They effectively protect aluminum alloy materials from corrosion. chemistry-chemists.comgoogle.comresearchgate.net
Hard Water Tolerance : Unlike some other phosphonic acid-based additives, they maintain their performance in hard water, which contains high concentrations of mineral ions. chemistry-chemists.comgoogle.comresearchgate.net
This demonstrates how the derivatization of this compound can be precisely targeted to overcome specific technical challenges in industrial applications. The combination of the hydrophobic octyl chain and the hydrophilic, functional ester group, achieved through derivatization, results in amphiphilic molecules with valuable interfacial properties.
Surface Functionalization and Self Assembled Monolayers Sams Utilizing Octylphosphonic Dichloride
Grafting onto Inorganic Substrates
The reactivity of octylphosphonic dichloride allows for the modification of a range of inorganic materials, leading to tailored surface properties. The following sections detail its interaction with specific apatite and oxide surfaces.
The surfaces of calcium hydroxyapatite (B223615) (CaHAp) and fluoroapatite (CaFAp) have been successfully modified by grafting with 1-octylphosphonic dichloride. researchgate.netresearchgate.netresearchgate.net Research comparing the reactivity of these two substrates revealed that the surface of hydroxyapatite is more reactive towards grafting than that of fluoroapatite. researchgate.net This difference in reactivity is attributed to their distinct specific surface areas and is evidenced by the higher percentage of carbon detected on the hydroxyapatite surface after treatment. researchgate.net
The successful grafting of the octylphosphonic moiety onto these apatite surfaces has been confirmed through various analytical techniques, including X-ray powder diffraction, IR spectroscopy, and MAS-NMR (1H and 31P), alongside chemical analysis. researchgate.net
| Substrate | Specific Surface Area (SSA) (m²/g) | Indication of Higher Reactivity |
|---|---|---|
| Calcium Hydroxyapatite (CaHAp) | 57.46 | Higher percentage of carbon measured after treatment |
| Fluoroapatite (CaFAp) | 12.09 | Lower reactivity compared to CaHAp |
Octylphosphonic acid, derived from the dichloride, forms robust, covalently bonded self-assembled monolayers on various oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and copper (Cu) oxides. researchgate.netresearchgate.netuhasselt.be The primary mechanism for this covalent attachment is a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the oxide surface. cnr.itresearchgate.net This reaction results in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent linkages, such as Al-O-P or Ti-O-P. researchgate.netresearchgate.netuhasselt.be
The phosphonic acid headgroup can bind to the metal oxide surface in several coordination modes: monodentate, bidentate, and tridentate. acs.org The specific bonding geometry is influenced by factors such as the nature of the substrate, surface hydroxyl density, and reaction conditions. researchgate.netacs.org For instance, on TiO₂, it has been suggested that the interaction involves the formation of Ti-O-P bonds through either heterocondensation with surface hydroxyl groups or cleavage of Ti-O-Ti bridges. uhasselt.be
Formation and Structure of Octylphosphonic Acid-Based SAMs
The formation of well-ordered and densely packed self-assembled monolayers of octylphosphonic acid is a dynamic process influenced by several experimental parameters. The resulting structure of these monolayers dictates the final properties of the functionalized surface.
The concentration of the octylphosphonic acid solution plays a critical role in the formation and quality of the resulting SAM. Generally, a higher concentration of the precursor in the deposition solution leads to a faster formation of a complete monolayer and a higher surface coverage. researchgate.net Studies on similar long-chain phosphonic acids have shown that lower concentrations may result in only partial monolayer coverage, even after extended immersion times. researchgate.net Therefore, optimizing the solution concentration is crucial for achieving a high grafting density and a well-ordered monolayer structure. For instance, it has been noted that increasing the concentration of self-assembling molecules in a solution generally leads to increased surface coverage. researchgate.net
Octylphosphonic acid-based SAMs are known to form densely packed and highly ordered layers on oxide surfaces. researchgate.net The intermolecular van der Waals interactions between the alkyl chains drive the molecules to align, resulting in a well-ordered structure. researchgate.net While specific data for octylphosphonic acid is limited, studies on the closely related octadecylphosphonic acid (a longer C18 chain) on silicon oxide provide valuable insights. These monolayers exhibit a surface coverage of approximately 0.90 nmol/cm², which corresponds to an area of 18.5 Ų per molecule. princeton.eduresearchgate.net This value is very close to the cross-sectional area of close-packed aliphatic chains (18.6 Ų/molecule), indicating a high packing density. princeton.edu The alkyl chains in these dense monolayers are typically tilted at an angle of around 40° with respect to the surface normal. princeton.edunih.gov
| Parameter | Value | Significance |
|---|---|---|
| Surface Coverage (for Octadecylphosphonate) | 0.90 nmol/cm² | Indicates a high density of molecules on the surface |
| Area per Molecule (for Octadecylphosphonate) | 18.5 Ų | Approaches the theoretical limit for close-packed alkyl chains |
| Alkyl Chain Tilt Angle (for Octadecylphosphonate) | ~40° | Reflects the ordered arrangement of the molecules in the monolayer |
In-situ studies of the formation of octylphosphonic acid SAMs on aluminum oxide have revealed a complex, multi-stage growth process. acs.org The growth does not occur uniformly but rather follows a Stranski-Krastanov-like mechanism, which involves the initial formation of islands of assembled molecules. researchgate.netacs.org This process can be described in three main stages:
Island Nucleation and Growth: Initially, a number of islands of the phosphonic acid monolayer form on the substrate surface. acs.org
Inter-island Gap Filling: As the deposition continues, the spaces between the initially formed islands begin to fill with molecules, leading to a more continuous layer. acs.org
Further Island Growth: In the final stage, the existing islands continue to grow in size, though the number of islands does not significantly increase. acs.org
This dynamic process highlights that the formation of a complete and well-ordered monolayer is not instantaneous and involves molecular reorganization over time.
Stability of Functionalized Surfaces
The long-term performance and reliability of devices and materials functionalized with this compound are critically dependent on the stability of the resulting grafted layers. Once this compound reacts with a hydroxylated surface, it forms a covalently bound octylphosphonate layer. The robustness of this layer against environmental stressors such as moisture and temperature dictates its suitability for various applications. The stability is largely attributed to the strong phosphorus-oxygen bonds formed with the substrate. nih.gov
Hydrolytic and Thermal Stability of Grafted Layers
Self-assembled monolayers (SAMs) derived from organophosphonic acids, analogous to the layers formed by this compound, are known for their significant hydrolytic and thermal stability, particularly when compared to other surface modification chemistries like organosilanes. nih.govnih.gov
Hydrolytic Stability
The resistance of phosphonate-grafted layers to water-induced degradation is a key advantage. Research indicates that these monolayers exhibit excellent stability in acidic and neutral aqueous environments. researchgate.netuu.nl Studies on alkylphosphonic acid monolayers have demonstrated their durability for up to 30 days in such conditions. researchgate.net The high stability is often attributed to the strong P-O bond energy, which is estimated to be around 80 kcal/mol. nih.gov
However, the stability is diminished under basic (alkaline) conditions. nih.gov At a pH of 11, for instance, evidence of hydrolysis and degradation of the monolayer can be observed, with shorter alkyl chains showing a more pronounced decrease in stability over time compared to longer-chain analogues. researchgate.net
The following table summarizes the hydrolytic stability of alkylphosphonic acid monolayers, which are structurally representative of surfaces functionalized with this compound, under various conditions.
| Condition | pH Level | Duration | Observed Stability | Reference |
|---|---|---|---|---|
| Acidic | 3 | Up to 30 days | High stability, minimal degradation. | researchgate.netuu.nl |
| Neutral (Deionized Water) | ~7 | Up to 30 days | High stability, considered robust. | researchgate.netuu.nl |
| Physiological (PBS) | ~7.4 | Up to 30 days | Excellent stability. | researchgate.net |
| Basic / Alkaline | 11 | 1 to 30 days | Lower stability, degradation and hydrolysis observed, particularly for shorter alkyl chains. | researchgate.net |
Thermal Stability
The thermal stability of phosphonate-grafted layers is highly dependent on the nature of the underlying substrate. On various metal oxide surfaces, these layers demonstrate remarkable thermal resistance, with some studies reporting stability up to approximately 500 °C in a vacuum. uu.nl The process of thermal annealing after deposition can, in some cases, enhance the adhesion and stability by promoting stronger covalent bonding to the substrate. nih.gov
Research on different substrates reveals varying degradation temperatures. For example, studies on butylphosphonic acid (a shorter-chain analogue) on a silicon substrate showed the onset of thermal desorption at 350 °C, with the monolayer completely desorbing by 500 °C. nih.gov In contrast, on cerium oxide surfaces, the decomposition of phenylphosphonic acid, characterized by the cleavage of the P-C bond, begins at temperatures ranging from 225 °C to 350 °C, depending on the specific oxide composition. nih.gov For octadecylphosphonic acid SAMs on mica, significant morphological changes were noted at a much lower temperature of 95 °C. researchgate.net
The table below presents a summary of research findings on the thermal stability of phosphonate (B1237965) monolayers on various inorganic substrates.
| Substrate | Phosphonic Acid Analogue | Degradation/Desorption Temperature | Experimental Conditions | Reference |
|---|---|---|---|---|
| General Oxide Surfaces | Octadecylphosphonic acid | Stable up to ~500 °C | Vacuum | uu.nl |
| Silicon (Si) | Butylphosphonic acid | Onset at 350 °C; Complete at ~500 °C | Not specified | nih.gov |
| Cerium Oxide (CeO₂) | Phenylphosphonic acid | P-C bond cleavage starts at 225 °C | Annealing | nih.gov |
| Reduced Cerium Oxides | Phenylphosphonic acid | P-C bond cleavage starts at 350 °C | Annealing | nih.gov |
| Mica | Octadecylphosphonic acid | Major morphological changes at 95 °C | Annealing | researchgate.net |
Applications in Advanced Materials Science and Engineering
Nanomaterials and Nanocrystal Surface Chemistry
Ligand Chemistry in Semiconductor Nanocrystal Synthesis and Stability (e.g., CdSe, GaSe)
In the synthesis of colloidal semiconductor nanocrystals, the properties of the surface-capping ligands are critical for controlling particle growth, ensuring colloidal stability, and determining the final optoelectronic characteristics. Octylphosphonic acid, derived from octylphosphonic dichloride, has emerged as a superior ligand for this purpose.
Research shows that OPA is a key factor in the synthesis and stability of Gallium Selenide (B1212193) (GaSe) nanoparticles. tandfonline.com The properties of colloidal GaSe are highly dependent on the type of capping provided by alkylphosphonic ligands. tandfonline.com For Cadmium Selenide (CdSe) nanocrystals, OPA has been used as a capping ligand in the synthesis of complex structures like tetrapods. researchgate.net Studies comparing OPA with conventional ligands, such as the oleic acid/oleylamine (B85491) system, demonstrate OPA's stronger binding capabilities, which enhance the stability of the nanocrystals. researchgate.net
The effectiveness of OPA is not limited to its role as a stabilizer. It is often the primary surface-bound ligand on CdSe quantum dots, even when the synthesis is conducted in technical-grade tri-n-octylphosphine oxide (TOPO), which contains OPA as an impurity. koreascience.krresearchgate.net Advanced spectroscopic techniques have confirmed that OPA ligands bind to the surface of CdSe/ZnS quantum dots as bidentate complexes, providing robust passivation. koreascience.krnih.gov This strong interaction is crucial for maintaining the integrity and performance of the nanocrystals during subsequent processing and in device applications. unica.itunige.it
Modification of Perovskite Films for Optoelectronic Devices
Halide perovskites are a class of materials that have shown exceptional promise for next-generation solar cells and light-emitting diodes (LEDs). nih.gov However, their long-term stability and efficiency can be hampered by defects, particularly at the surface and grain boundaries of the perovskite film. nih.govresearchgate.net Octylphosphonic acid, synthesized from this compound, is used as a surface modifier and additive to address these issues.
OPA has been identified as an additive of immense interest due to its ability to passivate defects by binding to uncoordinated lead (Pb²⁺) ions, which are notorious sites for non-radiative recombination. acs.orga-star.edu.sg This passivation suppresses charge traps, leading to significant improvements in the material's photoluminescence quantum yield (PLQY). acs.orga-star.edu.sg For instance, treating Ruddlesden-Popper perovskite films with OPA has been shown to increase the PLQY from 7.3% (control) to 53.2%. a-star.edu.sg This enhancement directly translates to better device performance. In blue-light-emitting PeLEDs, OPA treatment improved the external quantum efficiency (EQE) to 3.7% at a peak emission of 485 nm. acs.orga-star.edu.sg
The stabilizing effect of OPA is also critical for perovskite nanocrystals (NCs) like Cesium Lead Halide (CsPbX₃). Replacing weaker, more dynamic ligands like oleic acid and oleylamine with the strongly interacting OPA ligand dramatically enhances the stability of the NCs. ntu.edu.sgbohrium.com OPA-capped CsPbX₃ NCs maintain a high PLQY (over 90%) and superior dispersion in solvents even after multiple purification cycles, which would typically degrade NCs with conventional ligands. bohrium.com This robust passivation and purification tolerance enabled the fabrication of highly efficient LEDs with an EQE of up to 7.74%. ntu.edu.sg
| Device Performance with OPA Treatment | |
| Parameter | Value / Observation |
| Material | Ruddlesden-Popper Perovskite Films |
| OPA Function | Binds and passivates uncoordinated Pb²⁺ defect sites. acs.org |
| PLQY Improvement | Increased from 7.3% (control) to a maximum of 53.2%. a-star.edu.sg |
| Device | Blue Perovskite LED (PeLED) |
| Peak Emission Wavelength | 485 nm. acs.orga-star.edu.sg |
| External Quantum Efficiency (EQE) | Improved up to 3.7%. acs.org |
| Material | Cesium Lead Halide (CsPbBr₃) Nanocrystals |
| OPA Function | Forms an inter-ligand hydrogen-bonding network, strongly passivating the surface. ntu.edu.sg |
| LED EQE Improvement | Increased from 3.59% (untreated) to 7.74% (OPA-treated). ntu.edu.sg |
| LED Luminance Improvement | Increased from 229 cd m⁻² (untreated) to 1022 cd m⁻² (OPA-treated). ntu.edu.sg |
Additives in Specialized Formulations
Beyond advanced electronics, derivatives of this compound are vital components in industrial formulations where surface interaction and protection are paramount.
Metal Working Fluids and Anti-Corrosion Properties
In metalworking, fluids are essential for lubrication, cooling, and preventing corrosion of machinery and workpieces. mdpi.com this compound is a key starting material for synthesizing effective anti-corrosion additives for these fluids. researchgate.netjst.go.jp Research has demonstrated a method where this compound is reacted with various alcohols in the presence of triethylamine (B128534) to produce monoesters of octylphosphonic acid. researchgate.netjst.go.jpnih.gov Amine salts of these monoesters, when added to water-soluble metalworking fluids, exhibit excellent anti-corrosion properties for aluminum alloy materials and possess good hard water tolerance. researchgate.netjst.go.jpnih.gov
The resulting octylphosphonic acid (OPA) itself is a highly effective corrosion inhibitor for a range of metals, including aluminum, magnesium, and zinc. google.commade-in-china.com It is particularly useful in preventing discoloration of non-ferrous metals that can occur in basic conditions. google.com OPA's utility extends to protecting steel in aqueous systems, where it has shown superior film-forming properties and high inhibition efficiency (>95%) compared to other surfactant-based inhibitors. google.com Its effectiveness makes it a valuable additive in metalworking fluids, circulating water treatments, and engine coolants. made-in-china.comeuropa.eu
Pigment Surface Modification for Enhanced Performance
The performance of pigments in paints, coatings, and plastics depends heavily on their surface properties, which affect their dispersion, compatibility with the matrix, and final appearance. lboro.ac.ukgoogleapis.com Octylphosphonic acid, derived from the dichloride, is used as a surface treatment agent to modify pigments, most notably titanium dioxide (TiO₂). lboro.ac.ukgoogle.com
Treating TiO₂ with OPA can alter its surface from hydrophilic to hydrophobic, which significantly improves its dispersion characteristics in oily and non-polar media like poly(vinyl chloride) (PVC). lboro.ac.ukgoogleapis.com The amount of OPA that can be successfully bound to the pigment surface can be increased by the presence of an alumina (B75360) pre-coating on the TiO₂ particles. google.com
This surface modification leads to tangible improvements in the final product. In powder coating formulations containing aluminum flake pigments, treatment with OPA has been shown to enhance both luminance and chroma, leading to a brighter and more vivid color effect. connectchemicals.comindiamart.com
| Effect of OPA on Pigment Performance | |
| Parameter | Value |
| Pigment | Aluminum Flake |
| Formulation | Powder Coating |
| Luminance (Control) | 27. connectchemicals.com |
| Luminance (1% OPA) | 32. connectchemicals.com |
| Chroma (Control) | 0.4. connectchemicals.com |
| Chroma (1% OPA) | 6.5. connectchemicals.com |
Catalytic Applications and Interactions
Influence on Metal Oxide Catalysis
Phosphonic acids derived from precursors like octylphosphonic dichloride have a marked influence on the catalytic properties of metal oxides. They are frequently employed to modify the surface of metal oxide nanocrystals, thereby affecting their stability and catalytic activity.
Research into group 4 metal oxide nanocrystals (TiO₂, ZrO₂, and HfO₂) synthesized in tri-n-octylphosphine oxide (TOPO) has revealed that the surface is often capped by derivatives of TOPO, including di-n-octylphosphinic acid and P,P'-(di-n-octyl) pyrophosphonate. ugent.be These ligands, which are structurally related to octylphosphonic acid, are crucial for the colloidal stability of the nanocrystals. ugent.be The high acidity of the nanocrystal surface can lead to the protonation of TOPO, creating a lyophilic ion pairing that is vital for stabilization in nonpolar solutions. ugent.be This surface modification is significant for catalysis, as the ligands can block catalytically active sites. However, the potential for these ligands to desorb at higher temperatures or in more polar solvents could expose the acidic surface, making it available for catalytic reactions. ugent.be
Furthermore, n-octylphosphonic acid has been studied for its ability to form self-assembled layers on aluminum oxide surfaces. researchgate.net These layers can influence the surface properties, which is a key aspect of heterogeneous catalysis. Studies have shown that phosphonic acids can interact with metal ions or oxides to form covalent Fe-O-P bonds, creating a protective film that can alter the catalytic behavior of the underlying material. researchgate.net The deposition of phosphonic acid monolayers on supported platinum and palladium catalysts has been demonstrated to weaken the binding of carbon monoxide, which is a critical factor in controlling the selectivity of CO₂ reduction reactions. researchgate.net
The interaction of phosphonic acids with metal oxide surfaces is a dynamic area of research with implications for designing more efficient and selective catalysts.
Role of Phosphonic Acids in Supporting Catalytic Processes
Phosphonic acids, including octylphosphonic acid, serve as essential supporting molecules in various catalytic systems, primarily by acting as anchoring groups. researchgate.net This function is particularly important in the field of photocatalysis, where molecular units need to be attached to semiconductor photoanodes. researchgate.net
Phosphonates are considered excellent candidates for anchoring molecules to a variety of metal oxide surfaces such as TiO₂, SiO₂, indium tin oxide (ITO), and fluorine-doped tin oxide (FTO). researchgate.net For instance, commercially available octylphosphonic acid has been used to investigate the formation of self-assembled bilayers with cobalt catalysts for photocatalytic water oxidation. researchgate.net In such systems, the phosphonic acid group provides a stable, covalent linkage to the metal oxide surface, which is crucial for efficient electron transfer and long-term stability of the photocatalytic device. researchgate.net
However, the stability of these anchoring groups can be a concern, as commonly used anchors like carboxylic and phosphonic acids may exhibit limited stability in aqueous environments due to hydrolysis. researchgate.net This can lead to the desorption of the catalytic species from the surface and a loss of catalytic function. researchgate.net
Beyond their role as anchors, phosphonic acids can also be used to enhance the solubility of organic compounds in water, which has been applied to the development of water-soluble catalysts. beilstein-journals.org This property is beneficial for creating biphasic catalytic systems that allow for easy separation of the catalyst from the reaction products.
The ability of phosphonic acids to functionalize surfaces and modify the properties of catalytic species underscores their importance in the design of advanced catalytic materials.
Acid Catalysis with Phosphonic Acid Moieties
The phosphonic acid group is inherently acidic and can function as a Brønsted acid catalyst. beilstein-journals.org Phosphonic acids are generally more acidic than their carboxylic acid counterparts, with pKa values for the first dissociation typically being 1.9 to 2.9 units lower. beilstein-journals.org This increased acidity makes them effective catalysts for a range of acid-catalyzed reactions. beilstein-journals.org
Brønsted acid catalysts based on phosphonic acids have been successfully used for the depolymerization of cellulose (B213188) and in the synthesis of dihydropyrimidine (B8664642) derivatives. beilstein-journals.org The monosodium salts of phosphonic acids have also been employed as organocatalysts for Michael additions. beilstein-journals.org
In the context of this compound derivatives, the potential for acid catalysis is evident in systems involving OPA-modified metal oxide nanocrystals. ugent.be The high acidity of these nanocrystal surfaces, further influenced by the presence of phosphonate (B1237965) ligands, suggests their utility in acid-catalyzed processes. ugent.be The synthesis of n-octylphosphonic acid itself can be achieved through the hydrolysis of n-octylphosphonic acid ester using a mixture of hydrochloric and sulfuric acid as a catalyst, highlighting the role of strong acids in the chemistry of these compounds. google.com
The development of solid-supported phosphonic acid catalysts is an active area of research, aiming to combine the catalytic activity of the phosphonic acid moiety with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Cl₂OP | thermofisher.com |
| CAS Number | 3095-94-1 | thermofisher.com |
| Appearance | Clear colorless to yellow liquid | thermofisher.com |
| Assay (GC) | ≥96.0% | thermofisher.com |
| Refractive Index @ 20°C | 1.4635-1.4685 | thermofisher.com |
Advanced Analytical Techniques for Characterization of Octylphosphonic Dichloride and Its Derivatives
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of chemical compounds, providing detailed information about atomic and molecular structure, chemical bonds, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For derivatives of octylphosphonic dichloride, ¹H, ³¹P, and ¹³C NMR are particularly informative. Magic Angle Spinning (MAS) NMR is often employed for solid-state samples, such as surfaces grafted with phosphonic acids, to obtain higher resolution spectra by averaging out anisotropic interactions. researchgate.netresearchgate.net
Research Findings:
³¹P NMR: This is the most direct method for probing the chemical environment of the phosphorus atom. The chemical shift of ³¹P is highly sensitive to the nature of the substituents attached to it. In studies involving the grafting of 1-octylphosphonic dichloride onto surfaces like calcium hydroxyapatite (B223615), ³¹P MAS-NMR spectra confirm the formation of new covalent bonds. researchgate.netresearchgate.net The appearance of new signals, distinct from the parent dichloride, indicates the presence of organic phosphorus moieties bound to the surface. researchgate.net For example, a derivative of this compound, MI-PO-C8, shows a characteristic ³¹P NMR signal at 23.5 ppm in CDCl₃. rsc.org The chemical shift can indicate the bonding mode of the phosphonate (B1237965) group (mono-, bi-, or tridentate) to a surface. researchgate.net
¹H NMR: This technique provides information on the hydrogen atoms within the molecule, particularly the long octyl chain. ¹H MAS-NMR has been used to study the surface of materials modified by 1-octylphosphonic dichloride, confirming the presence of the grafted organic moiety. researchgate.net In a synthesized diazaphosphepine derivative, specific proton signals corresponding to the octyl chain were identified, including the terminal methyl group and the various methylene (B1212753) groups along the chain. rsc.org
¹³C NMR: This method maps the carbon skeleton of the molecule. For derivatives of this compound, ¹³C NMR can confirm the integrity of the octyl chain after reaction. In the characterization of MI-PO-C8, distinct resonances were assigned to each carbon atom in the octyl group, from the carbon adjacent to the phosphorus to the terminal methyl carbon. rsc.org
Table 1: Representative NMR Chemical Shifts (δ) for an this compound Derivative (MI-PO-C8)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ³¹P | 23.5 | P=O |
| ¹H | 0.88 (t) | -CH₃ |
| 1.29 - 1.37 (m) | -(CH₂)₅- | |
| 1.60 (t) | -CH₂- | |
| 1.76 - 1.82 (m) | P-CH₂- | |
| ¹³C | 10.8 | C8 |
| 14.4 | C7 | |
| 23.4 | C6 | |
| 24.2 | C5 | |
| 28.9 | C4 | |
| 30.0 | C3 | |
| 30.8 | C2 | |
| 38.6 | C1 (P-CH₂) |
Data sourced from a study on diazaphosphepines. rsc.org The table is interactive and can be sorted by column.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.org When this compound reacts to form derivatives, such as by grafting onto a surface, IR spectroscopy can track the disappearance of P-Cl bonds and the appearance of new bonds, like P-O-surface linkages. researchgate.netresearchgate.net
Research Findings:
Confirmation of Grafting: The successful grafting of 1-octylphosphonic dichloride onto apatite surfaces was confirmed by the presence of IR bands attributed to the grafted moiety. researchgate.net The intensity of these bands can suggest the extent of surface reactivity. researchgate.net
Vibrational Modes: The IR spectra of octylphosphonic acid derivatives show characteristic absorption bands. These include the stretching vibrations of C-H bonds in the octyl chain, as well as vibrations involving the phosphonate headgroup. researchgate.net The P=O stretching vibration is a particularly strong and informative band, though its position can be affected by hydrogen bonding or coordination to a surface. researchgate.net The absence of a P=O band in some surface-adsorbed species can indicate a tridentate bonding mode where the oxygen atoms are symmetrically bound to the surface. researchgate.net
Table 2: Characteristic IR/FTIR Absorption Bands for Octylphosphonic Acid Derivatives
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~2917 - 2950 | C-H Asymmetric Stretch | Confirms presence of alkyl (octyl) chain. researchgate.netresearchgate.net |
| ~2848 - 2850 | C-H Symmetric Stretch | Confirms presence of alkyl (octyl) chain. researchgate.net |
| ~1458 - 1460 | -CH₂- Scissoring | Characteristic of alkyl chain. |
| ~1170 | P-O Asymmetric Stretch | Indicates P-O bond formation in derivatives. researchgate.net |
| ~1039 | P-O Symmetric Stretch | Indicates P-O bond formation in derivatives. researchgate.net |
| ~1003 | P-O Stretching | Indicates phosphonate group presence. researchgate.net |
| ~690 - 770 | P-C Stretch | Relates to the phosphorus-carbon bond. researchgate.net |
This table presents typical wavenumber ranges. Actual values may shift based on the specific molecular environment and substrate. The table is interactive and can be sorted by column.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgbrighton-science.com For this compound derivatives formed on a substrate, XPS can confirm the presence of the phosphonate layer and provide insight into its bonding with the surface. carleton.edu
Research Findings:
Elemental Composition: XPS survey scans of a surface modified with an octylphosphonic derivative would detect the presence of Carbon (C), Oxygen (O), and Phosphorus (P). The detection of chlorine (Cl) would indicate unreacted P-Cl groups, while its absence would suggest complete hydrolysis or reaction.
Chemical State Analysis: High-resolution XPS spectra of the P 2p, O 1s, and C 1s regions provide detailed chemical state information. The binding energy of the P 2p peak can distinguish between the phosphonic dichloride and the resulting phosphonate bonded to a surface. brighton-science.com Similarly, the O 1s spectrum can differentiate between oxygen in the substrate, in the P=O group, and in P-O-substrate linkages. Shifts in the binding energies of substrate atoms can also provide evidence of chemical bond formation with the phosphonate layer. carleton.edu
Table 3: Expected XPS Binding Energies for Characterizing Octylphosphonate-Modified Surfaces
| Element (Orbital) | Expected Binding Energy (eV) | Information Provided |
| P 2p | ~133-136 | Confirms presence of phosphorus; shifts indicate bonding state (P-Cl vs. P-O). |
| O 1s | ~531-533 | Distinguishes between P=O, P-O-substrate, and substrate oxide. |
| C 1s | ~285 | Confirms presence of the octyl chain from adventitious carbon. |
| Cl 2p | ~199-201 | Detects residual, unreacted P-Cl groups. |
| Substrate Peak | Varies | Shifts indicate chemical interaction between the substrate and the phosphonate layer. |
Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. brighton-science.comcarleton.edu The table is interactive and can be sorted by column.
Diffraction and Microscopy Techniques
While spectroscopic methods reveal chemical information, diffraction and microscopy techniques provide structural and morphological data, from the atomic arrangement of a substrate to the nanoscale topography of a modified surface.
X-ray Powder Diffraction (XRD) is a primary technique for identifying crystalline phases and determining crystal structures. carleton.edu When this compound is used to modify the surface of a crystalline material, XRD is crucial for verifying that the bulk crystal structure of the substrate is not altered by the surface reaction. libretexts.org
Research Findings:
Structural Integrity: In studies where 1-octylphosphonic dichloride was grafted onto calcium hydroxyapatite, XRD patterns taken after the surface modification showed that the apatitic structure was conserved. researchgate.net This is a critical finding, as it demonstrates that the functionalization is confined to the surface and does not disrupt the underlying crystalline framework of the material. researchgate.net The primary change observed might be a broadening of diffraction reflections, which can be related to changes in crystallinity or particle size at the surface. researchgate.net
Table 4: Application of XRD in the Analysis of Octylphosphonate-Modified Crystalline Materials
| Analytical Question | XRD Finding | Interpretation |
| Does surface grafting alter the substrate's bulk structure? | The positions of the main diffraction peaks remain unchanged. researchgate.net | The crystalline phase and unit cell dimensions of the substrate are preserved during surface modification. |
| Are new crystalline phases formed? | No new peaks corresponding to other phases appear. researchgate.net | The reaction is limited to surface grafting, without causing bulk phase transformations or the crystallization of byproducts. |
| Is the crystallinity of the substrate affected? | Peaks may show some broadening. researchgate.net | Surface modification can slightly reduce the crystallinity at the particle surface or introduce microstrain. |
This table summarizes the typical use and interpretation of XRD data in this context. The table is interactive and can be sorted by column.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanometer scale. It can be combined with IR spectroscopy in a technique known as AFM-IR or nano-FTIR, which allows for chemical analysis with a spatial resolution of 10-100 nm, far surpassing the diffraction limit of conventional IR spectroscopy. researchgate.netnih.gov
Research Findings:
Nanoscale Topography (AFM): AFM can be used to visualize the surface of a substrate before and after modification with this compound. This allows for the assessment of the homogeneity and morphology of the resulting organic layer. It can reveal whether the derivative forms a smooth monolayer, aggregates, or other structures on the surface.
Nanoscale Chemical Mapping (Nano-FTIR): The nano-FTIR technique combines the high-resolution imaging of AFM with the chemical specificity of IR spectroscopy. parksystems.combohrium.com By positioning the AFM tip over a specific location and acquiring an IR spectrum, or by scanning the surface at a fixed IR wavelength corresponding to a characteristic vibration of the octylphosphonate (e.g., a C-H or P-O stretch), one can create a chemical map of the surface. This would allow researchers to visualize the distribution of the octylphosphonic derivative on the substrate, correlating chemical information directly with surface topography. elettra.eu While specific studies on this compound using this technique are not prevalent, its application to similar phosphonic acid systems demonstrates its power in revealing the nanoscale organization and chemical nature of self-assembled monolayers. researchgate.net
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and structure of films derived from octylphosphonic acid.
Scanning Electron Microscopy (SEM) is widely used to investigate the topography and homogeneity of phosphonate layers on various substrates. mdpi.com By scanning a focused beam of electrons over a sample, SEM provides high-resolution images of the surface. This technique is instrumental in assessing the quality of the protective film, revealing features such as uniformity, coverage, and the presence of defects or aggregates. mdpi.comresearchgate.net For instance, SEM analysis has been employed to study the morphology of inhibitor films on copper and aluminum surfaces, confirming the establishment of a defensive coating. researcher.liferesearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the surface, confirming the distribution of phosphorus from the phosphonate layer across the substrate. researchgate.net Studies have shown that the method of film formation is crucial, as inhibitor films may not form effectively in certain solvents like ethanol, a detail that can be visually confirmed with SEM. researcher.life
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of materials at the nanoscale. acs.org While SEM visualizes the surface, TEM transmits electrons through an ultrathin sample to create an image, revealing internal structure. In the context of phosphonate derivatives, TEM is particularly useful for examining the structure of nanoparticles modified with these ligands or the cross-section of layered materials. For example, TEM has been used to determine the morphology, size, and crystal growth of cadmium selenide (B1212193) (CdSe) nanorods where phosphonic acids play a key role in the synthesis. acs.org
Electrochemical and Surface Science Characterization
Electrochemical techniques are essential for evaluating the performance of octylphosphonate layers, especially in corrosion protection applications. These methods probe the interface between the modified surface and a corrosive environment.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used extensively to study the protective properties of octylphosphonate films. ethz.chsemanticscholar.org By applying a small amplitude sinusoidal potential and measuring the resulting current, EIS can model the coated surface as an equivalent electrical circuit, providing quantitative data on the film's barrier properties. mdpi.compsu.edu
Key parameters derived from EIS include the coating resistance (R_coat or R_f) and the charge transfer resistance (R_ct). A high R_coat value indicates a dense, insulating layer that resists electrolyte penetration, while a high R_ct value signifies slow corrosion kinetics at the metal-film interface. semanticscholar.orgresearchgate.net Studies on various metals, including aluminum, iron, and copper alloys, have demonstrated that self-assembled films of alkylphosphonic acids can efficiently protect against corrosion. psu.eduresearchgate.netsrce.hr The effectiveness of the layer can be tracked over time, as EIS can monitor the layer formation process directly in the phosphonate-containing solution. psu.edu Research has shown that a longer alkyl chain in the phosphonic acid molecule generally leads to better corrosion resistance, which is reflected in higher impedance values. ethz.ch
Table 1: Research Findings from EIS Analysis of a Phosphonate-Treated CuNi Alloy in River Water
| Flow Rate (L/min) | R_f (Ω cm²) | n_f | R_ct (Ω cm²) | n_dl |
| 0 | 2791 | 0.97 | 3944 | 0.50 |
| 0.8 | 78.81 | 0.87 | 120.9 | 0.59 |
This table presents impedance parameters for a copper-nickel (CuNi) alloy treated with octadecylphosphonic acid (a long-chain analogue of OPA) and exposed to river water at different flow rates. R_f represents the film resistance, and R_ct is the charge transfer resistance. The parameters n_f and n_dl are constant phase element exponents related to the homogeneity of the film and the double layer, respectively. Data sourced from a study on phosphonic acid films. researchgate.net
Scanning Vibrating Electrode Technique (SVET)
The Scanning Vibrating Electrode Technique (SVET) is an in-situ method that maps local electrochemical activity across a surface. wikipedia.orgbiologic.net It uses a micro-probe vibrating perpendicular to the sample surface to detect the small potential gradients in a solution that are generated by local ionic currents. biologic.net This allows for the visualization of anodic (corroding) and cathodic (non-corroding) sites in real-time.
SVET has been employed to monitor the localized corrosion on aluminum alloys treated with octylphosphonic acid (OPA). researchgate.netresearchgate.net In one study, while another inhibitor effectively suppressed corrosion activity, the sample treated with OPA showed persistent localized corrosion at several points during the early stages of immersion in a sodium chloride solution. researchgate.netresearchgate.net This demonstrates SVET's unique ability to reveal spatial variations in the protective quality of a film, highlighting specific sites where the inhibitor may be less effective or where defects in the coating exist. ull.es
Ellipsometry for Film Thickness and Growth
Ellipsometry is a highly sensitive optical technique used to determine the thickness and refractive index of thin films. wikipedia.org It measures the change in the polarization state of light upon reflection from a surface. nist.gov For films as thin as self-assembled monolayers (typically a few nanometers), spectroscopic ellipsometry is particularly powerful.
This technique is ideal for monitoring the formation and growth of octylphosphonate SAMs on substrates like silicon oxide or aluminum oxide. surfacesciencewestern.comresearchgate.net It can be performed in-situ to study the kinetics of layer formation, which often occurs in stages, such as initial island growth followed by the filling of gaps to form a more complete monolayer. researchgate.net While the thickness and refractive index of such thin films cannot typically be determined simultaneously, one parameter can be calculated by assuming a value for the other. researchgate.net For alkylphosphonic acids, the molecular length provides a reasonable estimate for the thickness, allowing the refractive index and surface coverage to be calculated. surfacesciencewestern.comresearchgate.net
Table 2: Optical Properties and Thickness of an Octadecylphosphonic Acid (ODPA) SAM
| Parameter | Value |
| Film Thickness | 2.1 nm |
| Refractive Index (in visible range) | 1.61 - 1.62 |
| Optical Band Gap | 6.11 eV |
This table shows data for a full-coverage self-assembled monolayer of octadecylphosphonic acid (ODPA), a longer-chain analogue of OPA, on a silicon wafer. The data was obtained by fitting spectroscopic ellipsometry (SE) and reflectometry (SR) measurements to an optical model. surfacesciencewestern.com
Mass Spectrometry for Ligand and Impurity Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound derivatives and for identifying any impurities. nih.gov The technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and structural elucidation through fragmentation patterns.
When this compound is hydrolyzed to octylphosphonic acid and used to form a SAM, MS can verify the structure of the final ligand. It is also critical for identifying impurities that may be present in the initial dichloride or that form as byproducts during synthesis and deposition. nih.gov For example, studies on related organophosphorus compounds, such as tri-n-octylphosphine oxide (TOPO), have used MS in conjunction with Nuclear Magnetic Resonance (NMR) to identify numerous phosphorus-containing impurities, some of which significantly impact the synthesis of nanocrystals. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they separate components of a mixture before analysis. sielc.cominl.gov For instance, GC-MS has been used to detect the degradation products of phosphonic acid esters. inl.gov
Table 3: Selected Mass Spectrometry Data for Octylphosphonic Acid and a Derivative
| Compound | Ionization Mode | Precursor Adduct | Measured Precursor m/z |
| Octylphosphonic acid | ESI-NEGATIVE | [M-H]⁻ | 193.0999 |
| Dioctyl Octylphosphonate | ESI-POSITIVE | [M+Na]⁺ | 610 |
This table shows representative mass spectrometry data. The m/z value for octylphosphonic acid was obtained via LC-ESI-QFT-MS. nih.gov The value for dioctyl octylphosphonate, a potential ester derivative, was obtained via ESI-MS. thieme-connect.com
Chemical Analysis and Elemental Quantification (e.g., ICP-OES)
Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a robust technique for quantitative elemental analysis. wikipedia.orgeag.com It is used to determine the bulk elemental composition of a wide variety of materials. eag.com Samples are typically digested in acid and introduced into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org
In the context of octylphosphonate derivatives, ICP-OES can be used to quantify the amount of phosphorus on a treated surface. To do this, the phosphonate film is dissolved or digested off the substrate, and the resulting solution is analyzed. The measured phosphorus concentration can then be correlated to the surface density or coverage of the octylphosphonate molecules. This method provides a bulk quantification, complementing the surface-sensitive information from techniques like XPS. Other elemental analysis techniques, such as the Energy-Dispersive X-ray Spectroscopy (EDX) available on scanning electron microscopes, can also provide elemental ratios. For example, EDX has been used to confirm that the measured phosphorus-to-titanium (P/Ti) ratio in TiO₂-octylphosphonate hybrid materials is close to the nominal ratio, indicating successful incorporation of the phosphonate. semanticscholar.orgresearchgate.net
Table 4: Elemental Analysis of TiO₂-Octylphosphonate Hybrid Materials via EDX
| Sample ID | Nominal P/Ti Ratio | Measured P/Ti Ratio |
| TiP0.02 | 0.02 | 0.02 |
| TiP0.05 | 0.05 | 0.04 |
| TiP0.1 | 0.10 | 0.09 |
| TiP0.2 | 0.20 | 0.19 |
This table shows the nominal and experimentally measured phosphorus-to-titanium atomic ratios in hybrid materials prepared with varying amounts of diethyl octylphosphonate. The closeness of the values confirms the incorporation of the phosphonate into the material. Data adapted from a study on nonhydrolytic sol-gel synthesis. semanticscholar.orgresearchgate.net
Theoretical and Computational Studies on Octylphosphonic Dichloride Systems
Density Functional Theory (DFT) Simulations of Molecular Adsorption
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to understand the adsorption behavior of molecules like octylphosphonic acid (OPA) on various substrates at the atomic level. researchgate.netaps.org
DFT calculations provide detailed insights into the adsorption mechanisms, including the geometry of the adsorbed molecules, the strength of the interaction (adsorption energy), and the nature of the chemical bonds formed between the molecule and the surface. researchgate.netacs.org Studies on the adsorption of phosphonic acids on metal oxide surfaces, such as aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂), are particularly prevalent due to their relevance in adhesion, surface functionalization, and corrosion protection. acs.orgresearchgate.netacs.org
For instance, DFT studies on the adsorption of gallic acid, a related organic inhibitor, on an Al₂O₃/Al(111) surface revealed a monodentate adsorption via ligand exchange with a significant adsorption energy of 2.27 eV per molecule. acs.org Such calculations also show that the organic layer can act as an efficient barrier to electron transfer, a key mechanism in cathodic inhibition. acs.org In the case of phenylphosphonic acid on anatase TiO₂(101), DFT calculations suggested that a bidentate structure is the most stable adsorption configuration, with an adsorption energy of 277 kJ/mol. acs.org
DFT is also used to calculate electronic properties that influence the stability and kinetics of inhibitor films, such as band structures, density of states, and work functions. researchgate.netcnr.it These calculations help in understanding how the adsorption of molecules like OPA modifies the electronic properties of the substrate surface. For example, investigations into t-butyl-carbazole-substituted phosphonic acid on indium tin oxide (ITO) surfaces showed that adsorption can significantly alter the work function, which is crucial for applications in organic electronics. cnr.it
Key Findings from DFT Simulations of Phosphonic Acid Adsorption:
| Surface | Adsorbate | Key Findings | Reference(s) |
|---|---|---|---|
| Al₂O₃/Al(111) | Gallic Acid | Monodentate adsorption, Adsorption Energy = 2.27 eV/molecule, forms an efficient electron transfer barrier. | acs.org |
| Anatase TiO₂(101) | Phenylphosphonic Acid | Bidentate adsorption is most stable, Adsorption Energy = 277 kJ/mol. At higher coverage, a mixed bidentate/monodentate mode develops. | acs.org |
| Cu(111) | Octylphosphonic Acid | DFT calculations are used in conjunction with experimental data to understand synergistic corrosion inhibition effects. | researchgate.netgoogle.co.il |
Monte Carlo and Molecular Dynamics Simulations of Surface Interactions
Monte Carlo (MC) and Molecular Dynamics (MD) are computational simulation methods used to study the behavior of complex systems at the molecular level. dntb.gov.uanih.gov These techniques are particularly valuable for investigating the interfacial adsorption behavior and the formation of self-assembled monolayers (SAMs) by molecules such as octylphosphonic acid. dntb.gov.uamdpi.comresearchgate.net
Monte Carlo (MC) Simulations: MC simulations use statistical methods to model the equilibrium properties of a system. In the context of surface interactions, MC simulations can predict the most stable adsorption configurations of inhibitor molecules on a metal surface. For example, MC simulations of hexyl-, octyl-, and decylphosphonic acids on a Cu(111) surface showed that the molecules tend to adsorb in a flat orientation. mdpi.com The simulations also provide adsorption energies, with octylphosphonic acid exhibiting a maximum adsorption energy of -72.4 kcal/mol in an aqueous medium. mdpi.com These simulations are crucial for understanding the initial stages of inhibitor film formation. science.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes of adsorption and SAM formation. researchgate.net MD simulations can reveal how inhibitor molecules arrange themselves on a surface, the role of the solvent, and the structural evolution of the adsorbed layer. researchgate.netnih.gov For instance, MD simulations have been used to study the self-organization of octadecyl phosphonic acid (ODPA) on α-alumina, elucidating the packing motifs and the influence of different solvents on the final structure of the monolayer. researchgate.net These simulations help bridge the gap between the properties of individual molecules and the collective behavior of the protective film.
Combined MC and MD approaches can be particularly powerful. nih.gov A coupled MC/MD method can efficiently determine the interface potentials of water on membrane surfaces, providing insights into properties like hydrophilicity and wetting behavior. nih.gov Such approaches have demonstrated that progress toward equilibration in simulations of complex systems like lipid bilayers can be significantly accelerated compared to using MD alone.
Modeling of Inhibitor-Substrate Interactions and Adsorption Geometries
Understanding how inhibitor molecules like octylphosphonic acid (OPA) interact with a substrate is fundamental to designing effective corrosion protection systems. Computational modeling, combining DFT, MC, and MD methods, provides a detailed picture of these interactions and the resulting adsorption geometries. researchgate.netdntb.gov.uamdpi.com
The interaction between an inhibitor and a substrate can be broadly classified as physisorption (involving van der Waals forces, electrostatic interactions) or chemisorption (involving covalent or coordinate bond formation). google.co.il OPA is known to form strong chemical bonds with metal oxide surfaces. researchgate.net The phosphonic acid headgroup (-PO₃H₂) can deprotonate and form strong metal-phosphonate bonds with the surface, for example, with aluminum. dntb.gov.ua This strong anchoring is a key reason for the effectiveness of phosphonic acids in forming stable, dense protective layers.
Computational models can elucidate the specific binding modes. For phosphonic acids on oxide surfaces, several adsorption geometries are possible, including monodentate, bidentate, and tridentate binding. acs.orgcnr.it DFT calculations have shown that for phenylphosphonic acid on TiO₂, a bidentate geometry is favored at low coverages. acs.org The alkyl chain of OPA, being hydrophobic, typically orients away from the hydrophilic oxide surface, creating a non-polar barrier. researchgate.net
MD simulations further reveal the collective organization of these molecules into self-assembled monolayers (SAMs). researchgate.net The final density and ordering of the SAM are influenced by a delicate balance of headgroup-substrate interactions and intermolecular van der Waals interactions between the alkyl chains. researchgate.netresearchgate.net Studies on octadecylphosphonic acid (a longer-chain analogue of OPA) on alumina (B75360) show that the molecules align vertically, leading to a densely packed layer. researchgate.net
Computational Analysis of Catalytic Selectivity and Field Effects
Computational methods are increasingly used to understand and predict the selectivity of catalysts. cam.ac.uknih.govbohrium.com While octylphosphonic dichloride itself is not a catalyst, layers of its derivative, octylphosphonic acid, on surfaces can influence catalytic reactions.
Recent research has explored how external electric fields can alter the selectivity of catalytic reactions. In one study, the rearrangement of an epoxide catalyzed by Al₂O₃ was investigated. An octylphosphonic acid layer was coated on the counter electrode of a parallel plate cell. While not the primary catalyst, the OPA layer was part of the system used to generate and control the interfacial electric fields. The study demonstrated that the selectivity of the catalytic reaction could be significantly enhanced by applying a voltage, supporting a field-dipole effect on selectivity. DFT studies of reactions in uniform electric fields corroborate these findings, indicating that selectivity is highly sensitive to strong fields.
Furthermore, computational studies on chiral phosphoric acid catalysts, which share the same functional group as OPA, provide deep insights into the mechanisms of stereocontrol. cam.ac.ukacs.orgrsc.org DFT calculations on these systems reveal that non-covalent interactions, such as hydrogen bonds and π-π stacking, between the catalyst and the substrate are crucial in determining the stereoselectivity of a reaction. rsc.org These computational models help rationalize experimental outcomes and guide the design of new, more selective catalysts.
Prediction of Corrosion Inhibition Performance
A major application of systems derived from this compound is corrosion inhibition, where octylphosphonic acid (OPA) forms a protective layer on metal surfaces. google.com Computational modeling plays a vital role in predicting the corrosion inhibition efficiency of organic molecules and accelerating the discovery of new inhibitors. researchgate.netvub.be
Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. knepublishing.comkneopen.com These models establish a mathematical relationship between the molecular structure of a compound and its inhibition performance. DFT calculations are used to compute various quantum chemical descriptors for the inhibitor molecules, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), dipole moment, and electronegativity. researchgate.netnih.gov
These descriptors, which quantify the electronic properties and reactivity of the molecules, are then used as inputs for machine learning (ML) algorithms to build predictive models. vub.beknepublishing.com By training these models on experimental data, it is possible to predict the corrosion inhibition efficiency of new, untested compounds. bohrium.comkneopen.com This data-driven approach, combining computational chemistry and machine learning, significantly reduces the time and cost associated with experimental screening. vub.beknepublishing.com
For example, studies have shown that integrating polynomial functions into ML models can significantly enhance their predictive accuracy for corrosion inhibition. knepublishing.com Models like the Support Vector Regressor (SVR) have proven to be robust tools for predicting the inhibition potential of various classes of organic compounds. knepublishing.com This predictive power allows for the targeted design of novel corrosion inhibitors with improved performance. google.com
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Pathways for Phosphonic Dichlorides
The synthesis of phosphonic dichlorides, including octylphosphonic dichloride, has evolved from traditional multi-step processes to more efficient one-pot procedures. A significant advancement involves the selective monoalkylation of phosphoryl chloride using organometallic reagents. thieme-connect.com
One modern approach utilizes the reaction of dioctylzinc with phosphoryl chloride to form this compound as an intermediate. thieme-connect.com This intermediate can then be directly converted to the desired phosphonate (B1237965) product in the same reaction vessel, streamlining the synthesis process. thieme-connect.com Another method involves the reaction of primary or secondary phosphines with sulfuryl chloride. google.com For instance, reacting a primary phosphine (B1218219) with sulfuryl chloride in a molar ratio of at least 3:1 can yield the corresponding phosphonic acid dichloride. google.com
Grignard reagents, such as octylmagnesium bromide, have also been explored for reacting with phosphoryl chloride. However, controlling the selectivity of this reaction can be challenging. Using one equivalent of octylmagnesium bromide often results in a mixture of products, including the desired this compound, the doubly substituted dioctylphosphinic chloride, and unreacted phosphoryl chloride. thieme-connect.com Interestingly, using two equivalents of the Grignard reagent can lead to a more selective reaction. thieme-connect.com
These newer methods offer a more direct and often higher-yield alternative to traditional routes like the Michaelis–Arbuzov reaction for certain phosphonates. thieme-connect.com The development of small-scale synthesis techniques is also an area of focus, with methods being devised to react phosphonic dichlorides with controlled amounts of water to form anhydrides, which can then be cleaved by an alcohol to produce mono-alkylated phosphonic acids. diva-portal.org
Table 1: Comparison of Synthetic Reagents for this compound This table summarizes the outcomes of reacting different organometallic reagents with phosphoryl chloride.
| Organometallic Reagent | Equivalents Used | Primary Product(s) | Selectivity Note |
|---|---|---|---|
| Octylmagnesium bromide | 1 | Dioctylphosphinic chloride, Phosphoryl chloride | Less than 10% yield of this compound. thieme-connect.com |
| Octylmagnesium bromide | 2 | Dioctylphosphinic chloride | Results in a more selective reaction towards the di-substituted product. thieme-connect.com |
| Dioctylzinc | N/A | This compound (as intermediate) | Used in a one-pot procedure for synthesizing phosphonates. thieme-connect.com |
Exploration of this compound in Supramolecular Chemistry and Advanced Self-Assembly
This compound serves as a crucial precursor for molecules that exhibit self-assembly properties, a cornerstone of supramolecular chemistry. The dichloride itself is highly reactive, but it is readily converted into octylphosphonic acid (OPA) or its monoesters, which are the active components in forming highly ordered thin films known as self-assembled monolayers (SAMs). science.govchemicalbook.com These SAMs are of significant interest for modifying surfaces to impart specific functionalities. chemicalbook.com
The process involves the phosphonic acid headgroup chemically bonding to a substrate, while the octyl chains orient themselves away from the surface. Research has extensively studied the deposition of n-octylphosphonic acid on substrates like aluminum oxide. researchgate.net These studies have shown that OPA can form robust, densely packed films that strongly bond to the hydrophilic oxide surface. researchgate.net The formation of these layers is driven by both the strong interaction of the phosphonic acid with the metal oxide and the van der Waals interactions between the adjacent octyl chains. researchgate.net
Recent research has expanded the application of these self-assembling properties to advanced materials. For example, octylphosphonic acid has been used to create a passivating ligand network on the surface of cesium lead bromide (CsPbBr₃) perovskite nanocrystals. rsc.org In this application, the post-synthetic addition of OPA leads to the formation of a robust, hydrogen-bonded octylphosphonate network on the nanocrystal surface, significantly improving the material's photoluminescence quantum yield and the performance of light-emitting diodes (LEDs) fabricated from them. rsc.org The ability of the phosphonate group to form strong bonds with metal oxides and for the attached ligands to self-organize makes it a powerful tool in the bottom-up fabrication of functional nanoscale structures. researchgate.netrsc.org
Integration in Multi-Functional Hybrid Materials Design
This compound is a key reagent for the creation of organic-inorganic hybrid materials, where an organic functional layer is covalently bonded to an inorganic substrate. This integration allows for the combination of properties from both material classes, leading to novel functionalities. The primary use of this compound in this context is as a grafting molecule for surface modification. researchgate.netafricaresearchconnects.com
A notable application is the surface modification of apatite-based bioceramics, such as calcium hydroxyapatite (B223615) (CaHAp) and fluorapatite (B74983) (CaFAp). researchgate.netafricaresearchconnects.com By reacting these materials with this compound, an organic octyl layer is grafted onto the inorganic apatite surface. researchgate.net This modification alters the surface properties of the apatite, which is significant for its use in biomedical applications. researchgate.netacs.org
Similarly, octylphosphonic acid, derived from the dichloride, is used to treat inorganic pigments like titanium dioxide (TiO₂). google.com This surface treatment creates a coating on the pigment particles, making them more compatible with polymer matrices in the production of masterbatches and other polymer compositions. google.com The hydrophobic octyl chains improve the dispersion and stability of the pigments in organic media. connectchemicals.com
More advanced applications are emerging in the field of perovskite solar cells. Phosphonic acid additives, including those derived from this compound, are used in the precursor solution for methylammonium (B1206745) lead triiodide (CH₃NH₃PbI₃) perovskite films. researchgate.net During the film formation process, these molecules can self-assemble at the grain boundaries and interfaces, passivating defects and improving the efficiency and long-term stability of the solar cell devices. researchgate.net
Advanced Interface Engineering with Precision Control
The ability to precisely control the chemical and physical properties of interfaces is critical for the performance of many advanced technologies, from electronics to medical implants. Phosphonic acids derived from precursors like this compound are increasingly used for this purpose due to their ability to form robust, well-defined self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. researchgate.net
This interface engineering allows for the fine-tuning of critical surface parameters. For example, by forming a SAM of an appropriate phosphonic acid on a transparent conducting oxide (TCO) like indium tin oxide, it is possible to modify the TCO's work function. researchgate.net This tuning of the energy levels at the electrode-organic interface is crucial for optimizing charge injection and extraction in organic electronic devices such as OLEDs and organic photovoltaics. researchgate.net
The grafting of this compound onto a surface represents a direct covalent modification, providing a robustly anchored organic layer. researchgate.net The formation of SAMs from the resulting phosphonic acid provides a high degree of order and precision. The process can be controlled to create either complete monolayers or spatially patterned surfaces. princeton.edu This level of control enables the creation of surfaces with tailored wettability, adhesion, and electronic properties, making phosphonic acids powerful tools for designing complex, functional interfaces. researchgate.netresearchgate.net
Expanding Applications in Biomedical and Environmental Technologies
The unique properties of this compound and its derivatives are paving the way for new applications in both biomedical and environmental fields.
In the biomedical sector, the ability to modify the surface of biocompatible materials is of great importance. This compound has been used to modify the surface of calcium hydroxyapatite, a key component of bone and teeth, which is widely used in dental and orthopedic implants. chemicalbook.comresearchgate.netacs.org This surface modification can enhance the material's properties and its interaction with biological environments. researchgate.netacs.org Furthermore, research into modifying medical device surfaces with compounds like octylphosphonic acid aims to create fluid-repellent coatings, which could reduce biofouling and improve device performance. epo.org
From an environmental and industrial perspective, derivatives of this compound are finding use as effective additives in metalworking fluids. researchgate.netjst.go.jp Monoesters of octylphosphonic acid, synthesized from the dichloride, can be converted into amine salts. researchgate.netjst.go.jp These salts have demonstrated excellent anti-corrosion properties for aluminum alloys and also possess good hard water tolerance, making them valuable additives for water-soluble cutting fluids. researchgate.netjst.go.jp Such additives can improve the efficiency of machining processes and reduce the environmental impact associated with corrosion and lubricant disposal. researchgate.net
Q & A
Q. What are the standard synthesis protocols for octylphosphonic dichloride, and how can purity be validated?
this compound is typically synthesized via polycondensation reactions involving alkylphosphonic dichlorides and diols. Key parameters include reaction time, temperature, and molar ratios, which influence yield and product viscosity . To validate purity, employ gas chromatography (GC) or GC-mass spectrometry (GC-MS) for quantitative analysis, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups . Ensure characterization aligns with journal standards requiring detailed experimental replication steps .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use explosion-proof equipment, maintain ventilation, and avoid inhalation/contact with aerosols. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. Store in sealed, grounded containers away from ignition sources . Note that safety data for structurally similar dichlorides (e.g., methylphosphonic dichloride) recommend using personal protective equipment (PPE) and emergency spill protocols .
Q. Which analytical methods are most effective for characterizing this compound’s physical properties?
Density and viscosity can be modeled using second-order polynomial fits and the Andrade equation, respectively. Vapor pressure data should be analyzed via the Antoine equation, as demonstrated for phenylphosphonic dichloride . Cross-reference results with literature to identify discrepancies caused by impurities or measurement techniques .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for this compound-based polymer synthesis?
Apply a second-order central composite rotatable design to evaluate the simultaneous effects of variables like base concentration, temperature, and molar ratios on yield and polymer viscosity . For example, showed that optimizing these parameters for cyclohexylphosphonic dichloride increased inherent viscosity by 30%. Validate findings using statistical tools (e.g., ANOVA) and replicate trials to ensure reproducibility .
Q. How should researchers resolve contradictions in reported physical properties (e.g., vapor pressure) of this compound?
Discrepancies may arise from measurement techniques (static vs. dynamic vapor pressure systems) or impurities. Conduct comparative studies using standardized methods (e.g., ASTM) and report calibration details. For instance, phenylphosphonic dichloride’s vapor pressure varied by 5% across studies due to trace moisture . Use high-purity samples and controlled humidity during experiments .
Q. What methodologies assess the stability of this compound under varying environmental conditions?
Expose samples to controlled humidity, UV light, and temperature gradients. Monitor degradation via FTIR for phosphonate bond stability and GC-MS for byproduct identification. ’s methylphosphonic dichloride study found a 20% decomposition rate under UV light after 48 hours, suggesting similar protocols for octyl derivatives. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. How do metal ions influence the reactivity of this compound in coordination chemistry applications?
Investigate interactions using titration calorimetry or NMR spectroscopy. demonstrated that metal dichlorides (e.g., FeCl₃) alter reaction pathways in quinolones, suggesting analogous studies for this compound. Compare binding constants and stoichiometry under varying pH and solvent conditions .
Methodological Notes
- Data Reproducibility : Follow journal guidelines to document experimental details (e.g., equipment calibration, reagent grades) in supplementary materials .
- Conflict Resolution : Cross-reference safety and property data with multiple sources (e.g., SDS sheets, peer-reviewed studies) to address inconsistencies .
- Ethical Compliance : Ensure protocols align with institutional safety reviews and chemical disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
